molecular formula C10H10N2S B182508 4-(4-Methylphenyl)-1,3-thiazol-2-amine CAS No. 2103-91-5

4-(4-Methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B182508
CAS No.: 2103-91-5
M. Wt: 190.27 g/mol
InChI Key: ARLHWYFAPHJCJT-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a thiazole ring substituted with a 4-methylphenyl group at the 4-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the desired thiazole compound. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, can also be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Bromination and Subsequent Substitution

The thiazole ring undergoes regioselective bromination at the 5-position when treated with N-bromosuccinimide (NBS). This reaction enables further functionalization through nucleophilic substitution with amines or other nucleophiles.

Reaction Reagents/Conditions Product Reference
BrominationNBS (1.0 eq), 0°C, diethyl ether5-Bromo-4-(4-methylphenyl)-1,3-thiazol-2-amine
Amine substitutionPrimary/secondary amines, K₂CO₃, DMF, 70°C5-Amino-substituted derivatives

For example, bromination of 4-(4-methylphenyl)-1,3-thiazol-2-amine with NBS yields 5-bromo-4-(4-methylphenyl)-1,3-thiazol-2-amine, which reacts with amines to form substituted derivatives .

Acylation of the 2-Amino Group

The primary amine at the 2-position participates in acylation reactions, forming amide derivatives. This modification is critical for enhancing biological activity in medicinal chemistry applications.

Reaction Reagents/Conditions Product Reference
AcylationAcyl chlorides, base, RTN-Acyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Propenamide and propanamide derivatives of 2-aminothiazoles have been synthesized via this route, demonstrating improved pharmacokinetic properties .

Electrophilic Aromatic Substitution on the Methylphenyl Group

The para-methylphenyl substituent can undergo electrophilic substitution, though direct experimental data for this compound is limited. Based on analogous systems, nitration or sulfonation reactions are plausible at the methylphenyl ring’s ortho and para positions.

Reaction Reagents/Conditions Product Reference
NitrationHNO₃, H₂SO₄, 50°CNitro-substituted derivatives
SulfonationSO₃, H₂SO₄, 100°CSulfonic acid derivatives

Thiazole Ring Oxidation

While specific studies on this compound are sparse, oxidation of the thiazole ring’s sulfur atom to sulfoxides or sulfones has been reported for structurally similar 2-aminothiazoles .

Reaction Reagents/Conditions Product Reference
OxidationH₂O₂, acetic acid, RTThiazole sulfoxide/sulfone derivatives

Coordination Chemistry

The 2-amino group and thiazole nitrogen can act as ligands in metal complexes. For example, coordination with transition metals like Cu(II) or Zn(II) has been explored for catalytic and antimicrobial applications .

Reaction Reagents/Conditions Product Reference
Metal complexationCuCl₂, ethanol, refluxCu(II)-thiazole complex

Biological Activity and Target Interactions

Although not a chemical reaction, the compound’s bioactivity is linked to its interactions with enzymes like S-methyl-5-thioadenosine phosphorylase (MTAP). Target fishing studies suggest MTAP inhibition as a mechanism for antileishmanial activity .

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-(4-Methylphenyl)-1,3-thiazol-2-amine serves as a versatile building block for creating more complex thiazole derivatives. These derivatives can be tailored for specific chemical reactions or properties .

Table 1: Comparison of Thiazole Derivatives

Compound NameStructureApplication
2-Amino-4-methylthiazoleStructureIntermediate for pharmaceuticals
4-Phenyl-1,3-thiazol-2-amineStructureAntimicrobial properties
2-Amino-4-(4-chlorophenyl)-1,3-thiazoleStructureAnticancer activity

Biology

Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties. For instance, it has been tested against various bacterial strains with promising results. In vitro tests demonstrated significant antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, with zones of inhibition comparable to standard antibiotics .

Case Study: Antibacterial Activity
A study conducted on the antibacterial efficacy of thiazole derivatives highlighted that this compound showed zones of inhibition measuring 20.5 mm against S. aureus, indicating its potential as an effective antimicrobial agent .

Medicine

The pharmacological potential of this compound is under exploration for its anti-inflammatory and analgesic effects. Its derivatives are being investigated for their ability to modulate pain pathways and reduce inflammation in clinical settings . The mechanisms by which these compounds exert their effects often involve interaction with specific molecular targets such as enzymes or receptors.

Table 2: Pharmacological Activities of Thiazole Derivatives

Activity TypeCompoundMechanism
AntimicrobialThis compoundInhibition of metabolic pathways
Anti-inflammatoryVarious derivativesModulation of inflammatory mediators
AnticancerSelected derivativesInduction of apoptosis in cancer cells

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows it to be integrated into polymers or coatings that require enhanced performance characteristics . The compound can also be employed in research related to drug discovery and development due to its diverse biological activities.

Mechanism of Action

The mechanism by which 4-(4-Methylphenyl)-1,3-thiazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. For example, as an antimicrobial agent, it could inhibit the growth of bacteria by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific derivative and application.

Comparison with Similar Compounds

4-(4-Methylphenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

    2-Amino-4-methylthiazole: Similar structure but lacks the 4-methylphenyl group.

    4-Phenyl-1,3-thiazol-2-amine: Similar structure but lacks the methyl group on the phenyl ring.

    2-Amino-4-(4-chlorophenyl)-1,3-thiazole: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

4-(4-Methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of thiazole derivatives known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thioketones with amines or other nucleophiles under controlled conditions. The compound can be synthesized using methodologies such as Hantzsch thiazole synthesis or similar routes that yield high purity and yield rates.

Typical Reaction Scheme:

  • Starting Materials : 4-methylphenyl isothiocyanate and various amines.
  • Reaction Conditions : Reflux in an organic solvent (e.g., ethanol) under nitrogen atmosphere.
  • Purification : Crystallization or chromatography to obtain pure this compound.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. In vitro assays reveal that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell LineIC50 Value (µM)Treatment Duration
MCF-72548 hours
HeLa3048 hours

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Case Studies

Recent studies have highlighted the efficacy of thiazole derivatives in cancer treatment:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours. The compound was shown to induce apoptosis through mitochondrial pathways.
  • Combination Therapy : Another investigation assessed the compound's effects in combination with conventional chemotherapeutics like doxorubicin. The combination exhibited synergistic effects, enhancing the overall cytotoxicity against cancer cells while reducing side effects.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets involved in cancer progression:

Target ProteinBinding Affinity (kcal/mol)
CDK9-9.5
STAT3-8.7

These results suggest that the compound may serve as a lead structure for developing novel anticancer agents targeting these proteins.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Methylphenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via the Hantzsch thiazole synthesis. For example, condensation of 4-methylacetophenone with thiourea in the presence of iodine or bromine as a cyclizing agent yields the thiazole core. Reaction optimization includes controlling temperature (80–100°C), solvent choice (ethanol or acetic acid), and stoichiometric ratios (1:1.2 ketone to thiourea). Post-synthesis purification via recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the aromatic protons (δ 6.8–7.5 ppm for phenyl) and thiazole C2-amine (δ 5.2 ppm). Infrared spectroscopy (IR) identifies N-H stretches (~3300 cm⁻¹) and C=S/C-N vibrations (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z 204.07 for C₁₀H₁₀N₂S) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined at 24–48 hours. Parallel cytotoxicity testing on mammalian cell lines (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

  • Methodological Answer : Discrepancies in unit cell parameters or diffraction patterns can arise from twinning or disorder. Use the SHELX suite (SHELXL for refinement) with multi-scan absorption corrections (SADABS). Validate against simulated powder XRD patterns and compare bond lengths/angles to similar structures (e.g., C-S bond ≈1.74 Å in thiazoles). Restraints for thermal motion and hydrogen bonding improve model accuracy .

Q. How do substituent variations on the phenyl ring affect structure-activity relationships (SAR) in antimicrobial applications?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl at the para position) to enhance lipophilicity and membrane penetration, improving MIC values by 2–4 fold. Computational docking (AutoDock Vina) reveals interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase). QSAR models using Hammett constants (σ) correlate substituent effects with bioactivity .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) determine frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C2-amine acts as a nucleophile in Schiff base formation (ΔG ≈ −15 kcal/mol). Molecular dynamics simulations (NAMD) model solvent effects on reaction kinetics .

Q. How can synthetic byproducts be minimized during scale-up?

  • Methodological Answer : Byproducts like regioisomeric thiazoles form due to competing cyclization pathways. Optimize reaction time (≤6 hours) and use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity. Monitor via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Properties

IUPAC Name

4-(4-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLHWYFAPHJCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943328
Record name 4-(4-Methylphenyl)-1,3-thiazol-2(3H)-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103-91-5
Record name 2103-91-5
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Record name 4-(4-Methylphenyl)-1,3-thiazol-2(3H)-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4(p-tolyl)-thiazole
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Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-1-(p-tolyl)ethanone. (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 95% EtOH (33.5 mL) was heated at reflux for 60 min. The solution was concentrated and added with water (50 mL) and saturated aqueous Na2CO3 (1.05 mL). The resultant precipitate was filtered and washed with hot water. The solids were filtered and dried under vacuum to give 4-(p-tolyl)thiazol-2-amine (4.40 g) as white solids in 99% yield: 1H NMR (500 MHz, CDCl3) δ 7.66 (d, J=8.0 Hz, 2 H), 7.18 (d, J=7.5 Hz, 2 H), 6.66 (s, 1 H), 5.25 (s, 2 H), 2.36 (s, 6 H).
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Synthesis routes and methods II

Procedure details

To a mixture of thiourea (2.18 g, 28.6 mmol) and p-methylacetophenone (1.92 ml, 14.3 mmol) was added dropwise sulfuryl chloride (1.264 ml, 15.74 mmol) and the resulting mixture was stirred at room temperature for 10 minutes (until solidification was complete). The reaction mixture was allowed to react at 105° C. for 3 hours and acetone was added thereto. Then insoluble matters were filtered with suction, treated with 300 ml of water and heated at 80° C. Insoluble solids were removed by filtration. After the filtrate was made alkaline (pH 11) with 1N-KOH under ice-cooling, the deposited solids were filtered with suction, washed with water and recrystallized from methanol-water to afford 1.46 g (yield 54%) of 4-(4-methylphenyl)-2-thiazolamine as pale yellowish crystals, m.p.130° C.
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2.18 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-Methylphenyl)-1,3-thiazol-2-amine
Reactant of Route 2
4-(4-Methylphenyl)-1,3-thiazol-2-amine
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4-(4-Methylphenyl)-1,3-thiazol-2-amine
Reactant of Route 4
4-(4-Methylphenyl)-1,3-thiazol-2-amine
4-(4-Methylphenyl)-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-(4-Methylphenyl)-1,3-thiazol-2-amine

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